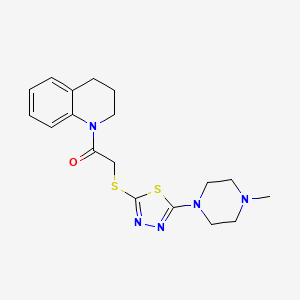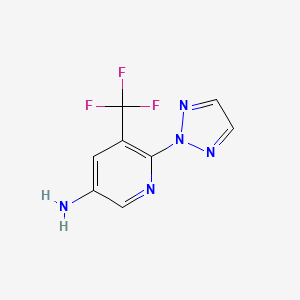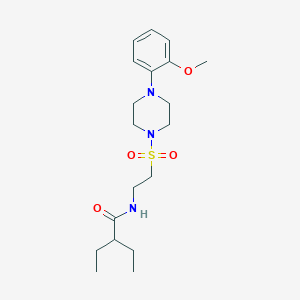
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone is a complex organic compound that features a quinoline derivative linked to a thiadiazole moiety through a thioether bridge
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dihydroquinoline, 4-methylpiperazine, and 1,3,4-thiadiazole derivatives.
Step-by-Step Synthesis:
Reaction Conditions: Typical conditions include refluxing in organic solvents like dichloromethane or ethanol, with reaction times ranging from several hours to overnight.
Industrial Production Methods:
- Industrial synthesis may involve optimization of the above steps to increase yield and purity, using continuous flow reactors and automated synthesis platforms to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and thiadiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the ethanone group to yield corresponding alcohols, using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine and thiadiazole moieties, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic conditions with catalysts like triethylamine.
Major Products:
Oxidation: Quinoline N-oxides, thiadiazole sulfoxides.
Reduction: Alcohol derivatives of the ethanone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial and anticancer agent.
- Studied for its ability to interact with biological targets such as enzymes and receptors.
Industry:
- Potential applications in the development of pharmaceuticals and agrochemicals.
- Used in research for the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The quinoline and thiadiazole rings can intercalate with DNA, while the piperazine moiety can interact with protein targets. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Molecular Targets and Pathways:
DNA Intercalation: Disrupts DNA replication and transcription.
Protein Binding: Inhibits enzyme activity or receptor function, leading to altered cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanol: Similar structure but with an alcohol group instead of ethanone.
Quinoline-based Antimicrobials: Compounds like chloroquine and quinine, which also feature quinoline rings.
Thiadiazole-based Drugs: Compounds like acetazolamide, which contain the thiadiazole moiety.
Uniqueness:
- The combination of quinoline, piperazine, and thiadiazole in a single molecule provides a unique set of chemical properties and biological activities.
- The thioether linkage adds to the compound’s stability and reactivity, making it a versatile scaffold for drug development.
This detailed article should provide a comprehensive overview of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone, covering its synthesis, reactions, applications, and more
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS2/c1-21-9-11-22(12-10-21)17-19-20-18(26-17)25-13-16(24)23-8-4-6-14-5-2-3-7-15(14)23/h2-3,5,7H,4,6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLFQXXQHUYVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647338.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2647340.png)

![2-Tert-butyl-4-methyl-6-(methylsulfanyl)-5-[4-(pyrazine-2-carbonyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2647342.png)
![Methyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2647343.png)




![N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2647354.png)

